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Get Quote

Stability-indicating methods are essential in pharmaceutical development to monitor the quality and stability

of drug substances and products. For Axitinib, an anti-cancer drug, these methods are critical for separating

and quantifying the drug from its process-related impurities and degradation products. The following section

provides a detailed protocol for a gradient HPLC method, developed and validated as per ICH guidelines, for

the analysis of Axitinib and its impurities [1].

Detailed Gradient HPLC Protocol for Axitinib and Impurities

This validated method is designed to separate Axitinib from its process-related impurities (Impurity 1,

Impurity 2, and Impurity 3) and is suitable for use in quality control and stability studies [1].

Objective: To develop a validated, stability-indicating gradient HPLC method for the separation and

estimation of Axitinib and its process-related impurities in tablet dosage forms.
Summary: The method uses a reverse-phase C8 column with a mobile phase of 0.1%

orthophosphoric acid and methanol in a gradient elution mode. Detection is achieved with a Photo-
Diode Array (PDA) detector at 235 nm [1].

Method Parameters:

Parameter Specification

Column Standard Discovery C8 (250 mm x 4.6 mm, 5 µm) [1]
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Parameter Specification

Mobile Phase A 0.1% Orthophosphoric Acid [1]

Mobile Phase B Methanol [1]

Elution Mode Gradient (specific program to be defined during method development)

Flow Rate 1.0 mL/min [1]

Detection Wavelength 235 nm [1]

Injection Volume To be optimized (e.g., 10-20 µL)

Column Temperature Ambient (or to be optimized, e.g., 30°C)

Sample Temperature Ambient

Run Time To be determined to elute all analytes

Sample Preparation:

Standard Solution: Accurately weigh and dissolve Axitinib and known impurity standards in a
suitable solvent (e.g., methanol or mobile phase) to obtain solutions of known concentration

within the linearity range (e.g., 0.25-1.5 µg/mL) [1].
Test Solution: For tablet formulation, powder and weigh an equivalent amount of Axitinib.

Dissolve and dilute to volume in the same solvent, then filter before injection.
System Suitability: Before analysis, ensure the system meets pre-defined criteria, such as plate

count, tailing factor for the Axitinib peak, and resolution from the nearest impurity peak.

Experimental Protocol: Method Validation

The following validation parameters were assessed according to ICH guidelines to ensure the method's

suitability for its intended purpose [1].

| Validation Parameter | Protocol & Results | | :--- | :--- | | Specificity | The method should demonstrate peak

purity for Axitinib and baseline separation from all known impurities (Impurity 1, 2, and 3) [1]. Forced

degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to demonstrate the
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stability-indicating nature of the method. | | Linearity & Range | The method was found linear over the

range of 0.25 - 1.5 µg/mL for Axitinib and its three impurities. The correlation coefficient (r²) should be ≥

0.999 [1]. | | Accuracy | Assessed by recovery studies. The recovery of impurities was found to be in the

range of 99 - 101% [1]. | | Precision | | - Repeatability | Expressed as %RSD of multiple injections of a

standard solution. The method was found to be precise [1]. | | - Intermediate Precision | Conducted on a

different day, with a different analyst, or different instrument to demonstrate reproducibility. | | Robustness |

The method was found robust, meaning it can withstand small, deliberate variations in method parameters

(e.g., flow rate ±0.1 mL/min, temperature ±2°C, wavelength ±2 nm) [1]. | | Detection Limit (LOD) &

Quantitation Limit (LOQ) | LOD and LOQ were determined for the drug and its impurities by statistical

calculations, demonstrating the method's sensitivity [1]. |

Comprehensive List of Axitinib Impurities

For comprehensive method development and impurity tracking, the table below lists various Axitinib-related

impurities and metabolites as provided by suppliers of pharmaceutical reference standards [2]. This list can

be used to source impurities for method development.

Impurity Name
Molecular
Formula

Molecular
Weight

Catalog
Number

CAS
Number

Axitinib Impurity 3 564.69 AR-A03021 NA [2]

Axitinib Impurity 10 388.49 AR-A03029 NA [2]

Axitinib Impurity 11 425.24 AR-A03030 NA [2]

N-Hydroxy Axitinib 402.47 AR-A03031 NA [2]

Axitinib Impurity 13 373.43 AR-A03032 NA [2]

Axitinib lactose 710.76 AR-A03034 NA [2]

Axitinib Impurity 16 548.61 AR-A03035 NA [2]

N-Hydroxymethyl Axitinib 416.5 AR-A03036 NA [2]
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Impurity Name
Molecular
Formula

Molecular
Weight

Catalog
Number

CAS
Number

N-Formyl Axitinib 414.48 AR-A03037 NA [2]

N-Methyl Axitinib 400.5 AR-A03038 NA [2]

Axitinib Impurity 20 512.58 AR-A03039 NA [2]

Axitinib N-Oxide 418.47 AR-A03040 NA [2]

Axitinib Sulfone 418.47 AR-A03026 1348536-

59-3 [2]

Axitinib Sulfoxide 402.48 AR-A03023 1347304-

18-0 [2]

Axitinib Dihydropyran 470.59 AR-A03033 885126-35-

2 [2]

Axitinib Impurity A 369.93 AR-A03048 319472-78-

1 [2]

Axitinib Impurity B 283.35 AR-A03027 944835-85-

2 [2]

Axitinib Impurity C 299.35 AR-A03047 1959572-

97-4 [2]

Axitinib Impurity D 341.39 AR-A03045 1959572-

98-5 [2]

N-Acetyl Axitinib 428.51 AR-A03046 1639137-

80-6 [2]

Dihydro-Axitinib 388.49 AR-A03022 1443118-

73-7 [2]

(Z)-Axitinib 386.47 AR-A03018 885126-40-

9 [2]
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Impurity Name
Molecular
Formula

Molecular
Weight

Catalog
Number

CAS
Number

Axitinib Dimer Impurity 772.95 AR-A03020 1428728-

83-9 [2]

Axitinib Impurity 24* C8H9NO2 151.2 SZ-

A073053

1862-88-0

[3]

Note: Axitinib Impurity 24 is chemically
2-Hydroxy-N-methylbenzamide [3].

Workflow Visualization

The following diagram outlines the logical workflow for developing and validating a stability-indicating

method for Axitinib.
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Diagram 1: A workflow for developing and validating a stability-indicating HPLC method for Axitinib

impurities.

Important Considerations for Implementation

Impurity Sourcing: For method development and validation, it is crucial to use well-characterized
reference standards for Axitinib impurities. These are available from various suppliers, as listed

above, and are essential for identifying and quantifying impurities accurately [2] [3].
Forced Degradation Studies: To truly demonstrate that a method is "stability-indicating," it must be

proven that it can adequately separate degradation products from the main peak. This involves
subjecting the drug substance to forced degradation conditions (acid, base, oxidation, heat, and light)

and demonstrating that the method can resolve the degradation peaks from Axitinib and from each
other.

Regulatory Compliance: All experiments and documentation should be conducted in compliance
with current Good Manufacturing Practices (cGMP) and relevant ICH/FDA guidelines to ensure the

data is acceptable for regulatory submissions like ANDA and DMF [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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